

## Brequinar Sodium treatment protocol for in vivo mouse models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Brequinar Sodium |           |
| Cat. No.:            | B1667779         | Get Quote |

## Brequinar Sodium: In Vivo Mouse Model Treatment Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of **Brequinar sodium**, a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), in mouse models. The following protocols and data have been synthesized from preclinical research to aid in the design and execution of experiments evaluating the efficacy of **Brequinar sodium**.

## **Mechanism of Action**

**Brequinar sodium** targets DHODH, a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is essential for the synthesis of pyrimidines required for DNA and RNA replication, particularly in rapidly proliferating cells such as cancer cells.[1] By inhibiting DHODH, Brequinar depletes the intracellular pool of pyrimidine nucleotides, leading to cell cycle arrest and apoptosis.[1][2]

## **Signaling Pathway of DHODH Inhibition**

The primary signaling pathway affected by Brequinar is the de novo pyrimidine synthesis pathway. Inhibition of DHODH blocks the conversion of dihydroorotate to orotate, a key step in



the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides.



Click to download full resolution via product page

Caption: **Brequinar Sodium** inhibits DHODH, blocking pyrimidine synthesis.

## **Quantitative Data Summary**

The following tables summarize dosing and administration details from various preclinical studies using **Brequinar sodium** in mouse models.

Table 1: Brequinar Sodium Dosing and Administration in In Vivo Mouse Models



| Mouse<br>Strain       | Tumor<br>Model     | Dosage   | Administr<br>ation<br>Route | Frequenc<br>y                   | Vehicle                                      | Referenc<br>e |
|-----------------------|--------------------|----------|-----------------------------|---------------------------------|----------------------------------------------|---------------|
| C57BL/6J              | B16F10<br>Melanoma | 10 mg/kg | Intraperiton<br>eal (IP)    | Daily                           | 0.9% NaCl                                    | [3]           |
| NOD-SCID              | THP1<br>(AML)      | 5 mg/kg  | Intraperiton<br>eal (IP)    | Daily                           | Not<br>Specified                             |               |
| NOD-SCID              | THP1<br>(AML)      | 15 mg/kg | Intraperiton<br>eal (IP)    | Every 3<br>days                 | Not<br>Specified                             |               |
| NSG                   | HCT 116            | 20 mg/kg | Intraperiton<br>eal (IP)    | 5 days on,<br>2 days off        | 10%<br>DMSO,<br>50%<br>PEG400,<br>40% saline | _             |
| Nude                  | HeLa               | 15 mg/kg | Not<br>Specified            | Not<br>Specified                | Not<br>Specified                             | _             |
| Transgenic<br>TH-MYCN | Neuroblast<br>oma  | 50 mg/kg | Intraperiton eal (IP)       | Every 3<br>days                 | 30% PEG-<br>400 in PBS                       | _             |
| Nude<br>(BALB/c)      | A549               | 50 mg/kg | Intraperiton<br>eal (IP)    | Daily on<br>specified<br>cycles | Not<br>Specified                             | -             |

Table 2: In Vivo Efficacy of **Brequinar Sodium** in Mouse Models



| Tumor Model                                  | Treatment Group                                                           | Outcome                                                                                                                                | Reference |
|----------------------------------------------|---------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|-----------|
| B16F10 Melanoma                              | Brequinar (10 mg/kg,<br>daily IP)                                         | Additive survival benefit when combined with dual immune checkpoint blockade (anti-CTLA-4 and anti-PD-1 antibodies).                   |           |
| THP1 (AML)<br>Xenograft                      | Brequinar (5 mg/kg<br>daily or 15 mg/kg<br>every 3 days)                  | Decreased tumor<br>growth and increased<br>expression of myeloid<br>differentiation marker<br>CD11b.                                   | _         |
| Neuroblastoma<br>(Transgenic &<br>Xenograft) | Brequinar                                                                 | Dramatically reduced tumor growth and extended survival. Curative in combination with temozolomide in the majority of transgenic mice. |           |
| HeLa Xenograft                               | Brequinar (15 mg/kg)<br>in combination with<br>Cisplatin (7 mg/kg)        | Synergistic inhibition of tumor growth.                                                                                                | <u>-</u>  |
| HCT 116 Xenograft                            | Brequinar (20 mg/kg)<br>in combination with<br>Dipyridamole (10<br>mg/kg) | Significant inhibition of tumor growth compared to vehicle control.                                                                    |           |

# Experimental Protocols Preparation of Brequinar Sodium for In Vivo Administration



#### Materials:

- Brequinar sodium powder
- Sterile 0.9% Sodium Chloride (NaCl) solution or other appropriate vehicle (see Table 1)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sterile syringes and needles (e.g., 27-gauge)
- Sterile 0.22 μm syringe filter (optional)

#### Protocol:

- Calculate the required amount of Brequinar based on the desired concentration and the total volume needed for the experiment.
- Weigh the calculated amount of Brequinar powder in a sterile microcentrifuge tube.
- Add the appropriate volume of sterile vehicle to the tube to achieve the desired final concentration. For example, for a 10 mg/kg dose in a 20g mouse with an injection volume of 100 μL, the concentration would be 2 mg/mL.
- Vortex the solution thoroughly until the Brequinar is completely dissolved.
- Visually inspect the solution to ensure there are no particulates.
- If necessary, filter the solution through a sterile 0.22  $\mu m$  syringe filter.
- · Prepare the Brequinar solution fresh daily.

## In Vivo Xenograft Efficacy Study

#### Materials:

Tumor cells (e.g., B16F10 melanoma cells)



- Matrigel or other appropriate extracellular matrix
- Female C57BL/6J mice (6-8 weeks old) or other appropriate strain
- Prepared Brequinar solution
- Sterile syringes and needles
- Calipers for tumor measurement
- Animal balance

#### Protocol:

- Tumor Cell Implantation:
  - Harvest and count the tumor cells.
  - Resuspend the cells in a 1:1 volume ratio of sterile PBS or culture medium and Matrigel.
  - $\circ~$  Inject the cell suspension (e.g., 1 x 10^5 cells in 100  $\mu L)$  subcutaneously into the flank of the mice.
- Tumor Growth Monitoring:
  - Allow the tumors to establish and grow to a palpable size (e.g., 50-100 mm<sup>3</sup>).
  - Measure tumor dimensions (length and width) with calipers every 2-3 days.
  - Calculate tumor volume using the formula: Volume = (Width<sup>2</sup> x Length) / 2.
- · Treatment Administration:
  - Once tumors reach the desired size, randomize the mice into treatment and control groups.
  - Weigh each mouse to determine the exact injection volume.



- Administer Brequinar (e.g., 10 mg/kg) or vehicle via intraperitoneal (IP) injection daily, or as per the determined schedule.
- Efficacy Assessment:
  - Continue to monitor tumor growth and body weight throughout the study.
  - At the end of the study (based on tumor size limits or a predetermined time point),
     euthanize the mice according to institutional guidelines.
  - Excise the tumors and measure their final weight and volume.
  - Tissues can be collected for further analysis (e.g., histology, western blotting, RNA sequencing).

## **Experimental Workflow**

The following diagram illustrates a typical workflow for an in vivo efficacy study of **Brequinar** sodium.





Click to download full resolution via product page

Caption: Workflow for an in vivo efficacy study of Brequinar Sodium.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Brequinar Sodium treatment protocol for in vivo mouse models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667779#brequinar-sodium-treatment-protocol-for-in-vivo-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





